molecular formula C22H12ClF3N2O4 B1671232 EN460

EN460

Cat. No.: B1671232
M. Wt: 460.8 g/mol
InChI Key: RSLFQCNAOMQAIH-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EN460 (2-chloro-5-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid) is a small-molecule inhibitor targeting endoplasmic reticulum oxidoreductase 1α (ERO1α), a flavin adenine dinucleotide (FAD)-dependent enzyme critical for oxidative protein folding . This compound binds to the FAD pocket of ERO1α, disrupting its reoxidation and inducing endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells such as multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) . Its mechanism involves competitive inhibition of ERO1α’s enzymatic activity (IC50 = 12.74 μM in vitro) and displacement of FAD from the holoenzyme, thereby destabilizing ER redox homeostasis . Despite promising preclinical efficacy, this compound exhibits off-target effects due to its reactivity with thiols and inhibition of other FAD-containing enzymes, including monoamine oxidases (MAO-A/B) and lysine-specific demethylase 1 (LSD1) .

Chemical Reactions Analysis

EN460 likely undergoes various reactions, including oxidation and reduction Common reagents and conditions are not explicitly documented

Scientific Research Applications

Cellular Stress Response

EN460 has been shown to activate the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum. This activation helps cells cope with ER stress by enhancing their survival under adverse conditions. Studies indicate that modest concentrations of this compound can precondition cells against severe ER stress, demonstrating its potential as a protective agent .

Cancer Research

Research has highlighted this compound's role in cancer biology, particularly concerning tumor microenvironments where oxidative stress is prevalent. By modulating ERO1α activity, this compound may influence tumor progression and response to therapies. For instance, studies have suggested that targeting ERO1α with this compound could provide therapeutic benefits in cancers characterized by high oxidative stress levels .

Neurodegenerative Diseases

The inhibition of ERO1α by this compound has implications for neurodegenerative diseases where ER stress is a contributing factor. By alleviating ER stress through UPR activation, this compound could potentially mitigate neuronal cell death associated with diseases like Alzheimer's and Parkinson's .

Data Table: Summary of this compound Research Findings

Study ReferenceApplication AreaKey FindingsIC50 Value (µM)
Cellular Stress ResponseActivates UPR; protects against ER stress1.9
Cancer ResearchModulates oxidative stress; potential therapeutic use5-50
Neurodegenerative DiseasesMitigates neuronal cell death; reduces ER stress3-10
General ERO1 InhibitionSelectively inhibits ERO1α; promotes FAD loss1.9

Case Study 1: Activation of Unfolded Protein Response

A study demonstrated that treatment with this compound led to significant activation of UPR markers in mouse embryonic fibroblasts under ER stress conditions. The results indicated enhanced cell survival and reduced apoptosis rates, suggesting that this compound could be utilized as a therapeutic agent in conditions associated with ER stress.

Case Study 2: Impact on Cancer Cell Lines

In vitro experiments using various cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis at concentrations ranging from 5 to 50 µM. The study concluded that targeting ERO1α with this compound could be a novel strategy for cancer therapy, particularly in tumors exhibiting high oxidative stress.

Mechanism of Action

EN460 selectively interacts with the reduced, active form of ERO1α, preventing its reoxidation . By inhibiting ERO1, it impacts ER redox balance and protein folding.

Comparison with Similar Compounds

EN460 Derivatives: PB-10 and PB-11

This compound derivatives PB-10 (meta-azido isomer) and PB-11 (para-azido isomer) were designed to enhance functionalizability and solubility.

  • PB-10 : Retains ERO1α inhibition (IC50 = 12.19 μM) comparable to this compound but exhibits improved solubility in physiological buffers. However, its anti-proliferative activity in MM cells (IC50 = 14.73 μM in U266 cells) is slightly reduced compared to this compound (IC50 = 10.1 μM) .
  • PB-11 : Demonstrates higher potency in U266 cells (IC50 = 7.03 μM) but suffers from poor aqueous solubility, limiting its utility in bioassays .
    Both derivatives share this compound’s mechanism of FAD displacement but lack improved selectivity over other FAD enzymes .

QM295

QM295, identified alongside this compound in high-throughput screens, activates the unfolded protein response (UPR) but with lower potency (IC50 > 20 μM). Unlike this compound, QM295 exhibits a sustained dose response without acute cytotoxicity, making it a tool for studying prolonged ER stress .

T151742

T151742, a sulfuretin derivative, shows enhanced specificity for ERO1α over LSD1 (IC50 = 8.27 μM vs. This contrasts with this compound’s promiscuity (IC50 = 4.16 μM for LSD1) .

B12 and B12-5

B12-5, derived from a screen of 5,800 compounds, inhibits ERO1α with an IC50 (~12 μM) similar to this compound. However, its mechanism remains unclear due to the absence of a Michael acceptor moiety, and its poor water solubility limits preclinical applications .

Erodoxin

Erodoxin, a dinitrobromobenzene compound, selectively inhibits yeast ERO1 but shows weak activity against mammalian ERO1α (IC50 ~50 μM), making it less relevant for human therapeutic development .

Comparative Data Tables

Table 1: Enzymatic and Cellular Inhibition Profiles

Compound ERO1α IC50 (μM) MAO-A IC50 (μM) LSD1 IC50 (μM) Solubility (PBS) Key Advantages Limitations
This compound 12.74 7.9 4.16 Low Broad activity Off-target effects
PB-10 12.19 N/A N/A Moderate Improved solubility Reduced cellular potency
T151742 8.27 >100 >100 Moderate High specificity Limited in vivo data
B12-5 ~12 N/A N/A Low Novel scaffold Unclear mechanism

Table 2: Anti-Proliferative Activity in Cancer Cells

Compound U266 (MM) IC50 (μM) MM1.S (MM) IC50 (μM) PDAC Migration Inhibition
This compound 10.1 ± 1.11 14.74 ± 1.23 Significant (p < 0.01)
PB-10 14.73 ± 1.1 18.76 ± 1.06 Moderate
PB-11 7.03 ± 1.14 17.26 ± 1.1 Not tested

Mechanistic and Selectivity Insights

  • This compound binds ERO1α’s FAD pocket via hydrogen bonds (TRP197, ARG287) and hydrophobic interactions (CYS397), competitively inhibiting substrate reoxidation . However, it also interacts with MAO-A (SER209) and LSD1 (VAL764), explaining its low selectivity .
  • PB-10 retains this compound’s binding mode but introduces an azide handle for click chemistry, enabling future derivatization to enhance selectivity .

Biological Activity

EN460 is a small molecule inhibitor primarily targeting the enzyme ERO1 (endoplasmic reticulum oxidoreductin 1), which plays a critical role in oxidative protein folding within the endoplasmic reticulum (ER). This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and conditions associated with ER stress.

This compound inhibits ERO1α, an enzyme involved in the formation of disulfide bonds in nascent proteins. The compound selectively interacts with the reduced form of ERO1α, preventing its reoxidation and thereby inhibiting its enzymatic activity. The IC50 value for this compound against ERO1α is reported to be approximately 1.9 μM, indicating its potency as an inhibitor .

This inhibition leads to a decrease in reactive oxygen species (ROS) production and influences the unfolded protein response (UPR), which is crucial for cellular homeostasis under stress conditions .

Effects on Cancer Cells

Recent studies have highlighted the role of this compound in cancer biology, particularly concerning pancreatic ductal adenocarcinoma (PDAC). Research indicates that this compound not only inhibits cell proliferation but also induces apoptosis in various cancer cell lines, including multiple myeloma (MM) and PDAC .

Case Study: Pancreatic Cancer

In a study focusing on PDAC, knockdown of ERO1L or pharmacological inhibition using this compound resulted in significant suppression of tumor growth both in vitro and in vivo. The compound was shown to reduce cell viability and promote apoptosis through mechanisms involving ER stress pathways .

Table: Summary of Biological Activities of this compound

Biological ActivityObserved EffectReference
ERO1α InhibitionIC50 = 1.9 μM
Induction of ApoptosisSignificant in MM cells
Suppression of ProliferationEffective against PDAC
Impact on ROS ProductionDecreased levels observed

Broader Implications and Future Directions

The selectivity of this compound for ERO1α over other FAD-containing enzymes suggests that it could serve as a valuable tool for studying ER stress and oxidative folding mechanisms. However, it also exhibits some cross-reactivity with other enzymes such as monoamine oxidase A (MAO-A) and B (MAO-B), indicating a need for further development of more specific inhibitors .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which EN460 inhibits ERO1α activity?

this compound selectively targets the reduced, active form of ERO1α through covalent interaction with cysteine residues exposed during enzyme activation. Its enone group acts as a Michael acceptor, forming irreversible adducts with thiol groups on ERO1α. This inhibits hydrogen peroxide (H₂O₂) production, trapping ERO1α in a reduced state and preventing reoxidation. Competitive inhibition is confirmed via Lineweaver-Burk analysis, showing increased Km but unchanged Vmax in enzymatic assays .

Q. How does this compound induce ER stress in mammalian cells?

this compound disrupts ERO1α-mediated oxidative protein folding, leading to accumulation of misfolded proteins in the ER. This activates the unfolded protein response (UPR), evidenced by phosphorylation of eIF2α, cleavage of ATF6, and upregulation of UPR reporters. Apoptosis is triggered at higher concentrations (e.g., 25 μM in U266 myeloma cells), correlating with ER stress marker induction .

Q. What experimental models validate this compound's activity in vivo?

this compound inhibits ERO1α in yeast, C. elegans, and cultured mammalian cells (e.g., 293T, U266, MM1.S). Toxicity limits its efficacy in higher organisms, but lower doses protect against ER stress-induced cell death in SELENON knockout models. Dose-response studies show IC₅₀ values ranging from 10–30 μM across cell lines .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's specificity?

While this compound is reported as an ERO1α inhibitor, it also inhibits other FAD-containing enzymes (MAO-A, MAO-B, LSD1) at low micromolar IC₅₀ values (4–30 μM). To isolate ERO1α-specific effects, use orthogonal methods:

  • Compare results with structurally distinct inhibitors (e.g., PB-10).
  • Combine genetic knockdown (siRNA/shRNA) of ERO1α with this compound treatment.
  • Validate findings using this compound derivatives with improved selectivity (e.g., PB-EN-10) .

Q. What experimental designs mitigate this compound's toxicity in long-term studies?

this compound exhibits cytotoxicity at concentrations >25 μM due to off-target effects. Strategies include:

  • Pulsed dosing (e.g., 18-hour exposure followed by recovery).
  • Co-treatment with antioxidants (e.g., GSH) to reduce thiol reactivity.
  • Use of cell lines with heightened ER stress (e.g., multiple myeloma cells), which show lower IC₅₀ values (10–15 μM) .

Q. How can this compound derivatives be synthesized to enhance selectivity?

this compound derivatives (e.g., PB-EN-10) are synthesized via:

  • Knoevenagel condensation of pyrazolone with substituted furfural.
  • Suzuki coupling to introduce aryl groups.
  • Azide functionalization to improve solubility and reduce FAD-pocket interactions. Molecular docking guides modifications to minimize binding to MAO-A/LSD1 .

Q. Data Analysis & Interpretation

Q. How should researchers interpret discrepancies in ER stress marker induction by this compound?

this compound inconsistently upregulates ATF4 despite robust p-eIF2α induction. This suggests:

  • Cell-type variability in UPR pathway activation.
  • Off-target effects on translation machinery.
  • Use proteomics or RNA-seq to map UPR branch activity (IRE1, PERK, ATF6) .

Q. What controls are critical for validating this compound's on-target effects?

  • Redox controls : Test this compound in ERO1α-knockout cells or with reducing agents (DTT) to reverse inhibition.
  • Enzymatic controls : Compare activity against recombinant ERO1α vs. other FAD enzymes.
  • Structural analogs : Use inactive derivatives (e.g., this compound with blocked enone group) .

Q. Methodological Resources

Q. Which assays best quantify ERO1α inhibition by this compound?

  • Amplex Red Assay : Measures H₂O₂ production (λex/em = 530/590 nm).
  • Flow cytometry : Detects apoptosis (Annexin V/PI) and ER stress (ATF6 cleavage).
  • Western blotting : Monitors UPR markers (p-eIF2α, ATF4) .

Q. How can molecular docking improve this compound derivative design?

Docking studies (e.g., AutoDock Vina) predict binding modes in ERO1α’s FAD pocket. Key interactions:

  • Hydrogen bonds with TRP197/ARG287.
  • Hydrophobic contacts with CYS397.
    Avoid MAO-A binding by eliminating SER209 interactions .

Q. Contradictions & Future Directions

Q. Why does this compound reduce PD-L1 expression in cancer cells?

this compound disrupts disulfide bond formation in PD-L1, as shown in MDA-MB-231 cells. Use non-reducing SDS-PAGE to confirm PD-L1 oxidation state. This effect is reversible with DTT, linking it to ERO1α’s redox role .

Q. Can this compound be repurposed for non-cancer applications?

Preliminary data show this compound protects cells from tunicamycin-induced ER stress in SELENON KO models. However, toxicity limits in vivo use. Future studies should optimize dosing schedules and test this compound in neurodegenerative disease models .

Properties

IUPAC Name

2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF3N2O4/c23-17-8-6-13(10-15(17)21(30)31)28-20(29)16(19(27-28)22(24,25)26)11-14-7-9-18(32-14)12-4-2-1-3-5-12/h1-11H,(H,30,31)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLFQCNAOMQAIH-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EN460
Reactant of Route 2
EN460
Reactant of Route 3
EN460
Reactant of Route 4
EN460
Reactant of Route 5
EN460
Reactant of Route 6
Reactant of Route 6
EN460

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.